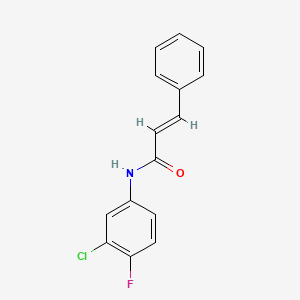

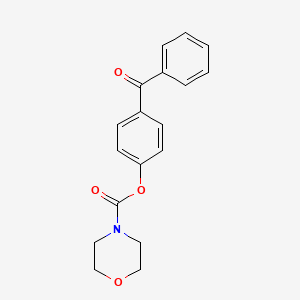

![molecular formula C14H11FN2O2S B5849890 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5849890.png)

4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results as a potential therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide selectively binds to the active site of BTK and inhibits its activity. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK activity leads to the downregulation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. This ultimately leads to the induction of apoptosis and inhibition of cell proliferation in B-cells.

Biochemical and Physiological Effects

4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has been shown to have potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has been shown to induce apoptosis and inhibit cell proliferation in B-cells, leading to a reduction in tumor burden and prolonged survival in mouse models of CLL and NHL. 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has also been shown to have a favorable safety profile in preclinical and clinical studies.

Advantages and Limitations for Lab Experiments

4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has several advantages as a potential therapeutic agent for the treatment of B-cell malignancies. It has shown potent inhibitory activity against BTK and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cells. 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has also been shown to have a favorable safety profile in preclinical and clinical studies. However, there are limitations to its use in lab experiments. 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide is a small molecule inhibitor, which may limit its efficacy in certain types of B-cell malignancies. Additionally, the mechanism of action of 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide may not be fully understood, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the development and use of 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide as a potential therapeutic agent for the treatment of B-cell malignancies. One potential direction is the combination of 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide with other targeted therapies, such as venetoclax or obinutuzumab, to enhance its efficacy. Another direction is the development of biomarkers to identify patients who are most likely to benefit from treatment with 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide. Additionally, further studies are needed to understand the mechanism of action of 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide and its potential use in other types of B-cell malignancies.

Synthesis Methods

The synthesis of 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide involves a multi-step process that includes the reaction of 4-fluorobenzoyl chloride with 2-amino-phenol to form 4-fluoro-N-(2-hydroxyphenyl)benzamide. This intermediate is then reacted with thiocarbonyldiimidazole to form 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies. In vitro studies have shown that 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cells. In vivo studies using mouse models of CLL and NHL have demonstrated that 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide reduces tumor burden and prolongs survival.

properties

IUPAC Name |

4-fluoro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O2S/c15-10-7-5-9(6-8-10)13(19)17-14(20)16-11-3-1-2-4-12(11)18/h1-8,18H,(H2,16,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHVIEOCHDILHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

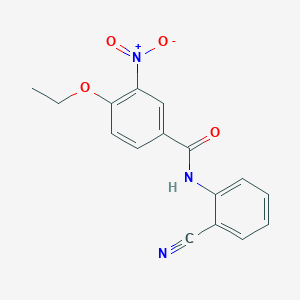

![N-(5-bromo-2-pyridinyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5849822.png)

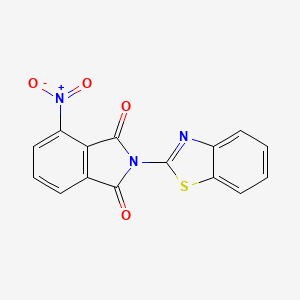

![N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5849853.png)

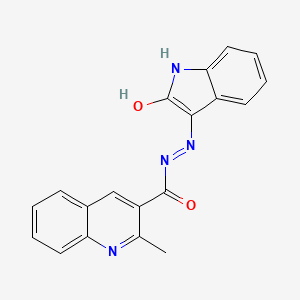

![methyl 4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5849872.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B5849899.png)